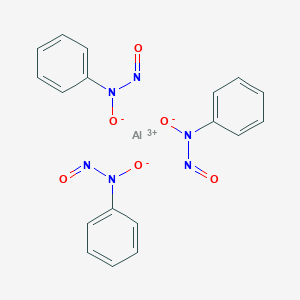

Aluminum-N-nitroso-N-phenylhydroxyamine

Beschreibung

Eigenschaften

CAS-Nummer |

15305-07-4 |

|---|---|

Molekularformel |

C18H15AlN6O6 |

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

N-bis[(N-nitrosoanilino)oxy]alumanyloxy-N-phenylnitrous amide |

InChI |

InChI=1S/3C6H5N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5H;/q3*-1;+3 |

InChI-Schlüssel |

PMSRCBOGDIMQAT-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3] |

Kanonische SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |

Andere CAS-Nummern |

15305-07-4 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Reduction of Nitrobenzene :

Nitrobenzene is reduced to N-phenylhydroxylamine using zinc powder in an acidic ammonium chloride solution. The reaction proceeds at 40–50°C, with pH maintained at 7–8 using acetic acid.Zinc powder is added in 6–10 batches to control exothermicity and prevent side reactions.

-

Nitrosation :

The intermediate N-phenylhydroxylamine reacts with ethyl nitrite in ethanol under ammonia saturation, forming the ammonium salt. The reaction is conducted below 25°C to minimize decomposition:

Purification and Yield

Table 1: Key Parameters for Ammonium Salt Synthesis

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature (Reduction) | 40–65°C | Optimize reduction kinetics |

| pH (Reduction) | 7–8 | Prevent over-acidification |

| Ethyl Nitrite Addition | ≤25°C | Avoid thermal decomposition |

| Recrystallization Solvent | Ethanol | Enhance purity and crystal growth |

| Final Yield | 88% | Industrial viability |

| Parameter | Value/Range | Rationale |

|---|---|---|

| Aluminum Source | Aluminum nitrate | High solubility and reactivity |

| Molar Ratio (Al:NH4) | 1:3 | Stoichiometric equivalence |

| Reaction Time | 1–2 hours | Complete ion exchange |

| Filtration | Cold ethanol wash | Remove nitrate byproducts |

Optimization and Industrial Considerations

Yield Enhancement Strategies

-

Excess Ammonium Salt : A 10% molar excess of ammonium salt ensures complete aluminum ion complexation.

-

Slow Precipitation : Gradual cooling (0.5°C/min) improves crystal size and purity.

Challenges and Mitigation

-

Byproduct Formation : Nitrate ions () may co-precipitate; repeated ethanol washes mitigate this.

-

Ligand Stability : Storage under inert atmosphere (N) prevents oxidative degradation of the nitroso group.

Analyse Chemischer Reaktionen

Aluminum N-nitrosophenylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield corresponding amines.

Substitution: The nitroso group can be substituted with other functional groups in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Aluminum N-nitrosophenylhydroxylamine, with the molecular formula , acts primarily as a polymerization inhibitor. It interacts with various biomolecules, influencing biochemical pathways and cellular functions. Notably, it can bind to metalloproteins, affecting their activity and modulating redox reactions within cells.

Chemistry

- Synthesis of Nitroso Compounds: This compound serves as a reagent in synthesizing nitroso compounds and azo dyes, which are essential in various chemical processes.

- Polymerization Inhibition: It is utilized to prevent unwanted polymerization in industrial applications, particularly in acrylic acid systems. The compound's effectiveness in inhibiting polymer formation has been documented extensively .

Biology

- Oxidative Stress Studies: Aluminum N-nitrosophenylhydroxylamine's ability to scavenge free radicals makes it valuable in research related to oxidative stress and neurodegenerative diseases. It modulates cell signaling pathways by influencing kinases and phosphatases, which are crucial for cellular metabolism .

Medicine

- Therapeutic Potential: The compound's properties are explored for potential therapeutic applications in conditions involving oxidative damage. Its role in influencing gene expression related to oxidative stress responses highlights its significance in medical research.

Industry

- Stabilizer in Industrial Processes: It is employed as a stabilizer in various industrial processes to prevent degradation of materials and ensure product quality over time. For instance, it has been shown to enhance the shelf-life stability of formulations containing acrylated monomers at low concentrations .

Case Study 1: Polymerization Inhibition

A study evaluated the performance of Aluminum N-nitrosophenylhydroxylamine as a polymerization inhibitor under distillation conditions. The results indicated that adding this compound significantly reduced the formation of unwanted polymers during the distillation of acrylic acid.

| Parameter | Control (No Inhibitor) | With Aluminum N-nitrosophenylhydroxylamine |

|---|---|---|

| Polymer Formation Rate | High | Low |

| Distillation Efficiency | Moderate | High |

| Shelf-life Stability | 1 month | 5 months |

Case Study 2: Oxidative Stress Impact

Research demonstrated that Aluminum N-nitrosophenylhydroxylamine could reduce oxidative stress markers in neuronal cells exposed to harmful agents. This study utilized various concentrations of the compound to assess its protective effects.

| Concentration (µM) | Oxidative Stress Marker Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Wirkmechanismus

The primary mechanism of action of Aluminum N-nitrosophenylhydroxylamine involves its ability to scavenge free radicals. The compound can accept free radicals generated by various sources, thereby preventing oxidative damage and polymerization reactions . This property is particularly useful in stabilizing UV-curable coatings and inks, where it prevents premature polymerization and extends the shelf life of the products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ammonium Salt of N-Nitrosophenylhydroxylamine (Cupferron)

- Chemical Structure: Cupferron (C₆H₅N(NO)ONH₄) is the ammonium salt counterpart, lacking the aluminum coordination present in Aluminum N-nitrosophenylhydroxylamine .

- Applications :

- Performance: Less thermally stable than Aluminum N-nitrosophenylhydroxylamine, decomposing at ~100°C . Limited utility in polymer inhibition due to its ionic nature and lower radical-scavenging efficiency .

Thenoyl Trifluoroacetone (TTA) and Resacetophenone Oxime (RAPOX)

- Chemical Structure: TTA (C₁₀H₇F₃O₂S) and RAPOX (C₈H₉NO₂) are neutral ligands with ketone and oxime functional groups .

- Applications :

- Performance :

Tri-n-Butyl Phosphate (TBP)

2-tert-Butyl-4,6-dimethylphenol (TBX)

- Chemical Structure: A phenolic inhibitor (C₁₂H₁₈O) .

- Applications :

- Performance :

Comparative Data Table

Key Research Findings

- Metal Extraction : Cupferron outperforms TTA and TBP in Ti⁴⁺ removal but requires repetitive extraction steps. Supported TBP (e.g., UTEVA resin) offers a greener alternative for Sc³⁺ purification .

- Polymer Inhibition : Aluminum N-nitrosophenylhydroxylamine’s chelated structure provides ~30% longer inhibition times compared to TBX in thiol-ene systems due to enhanced radical stabilization .

Biologische Aktivität

Aluminum N-nitrosophenylhydroxylamine (ANPHA) is a complex chemical compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅AlN₆O₆

- Molecular Weight : 438.33 g/mol

- Appearance : White to pale yellow powder

ANPHA is synthesized through the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate under controlled pH conditions, typically between 5.5 and 5.7 in an alcohol-based solvent .

Biochemical Interactions

ANPHA exhibits significant interactions with various biomolecules, influencing several biochemical pathways:

- Enzyme Interaction : It acts as a ligand for metalloproteins, altering their activity by binding to metal centers. This interaction can modify enzyme conformation, impacting their catalytic functions.

- Oxidoreductase Modulation : The compound influences redox reactions within cells by interacting with oxidoreductases, potentially affecting cellular oxidative stress responses.

Cellular Effects

ANPHA's effects on cellular functions include:

- Gene Expression Modulation : It has been shown to affect the expression of genes related to oxidative stress, thereby influencing cellular metabolism and function.

- Cell Signaling Pathways : The compound can modulate kinase and phosphatase activities, leading to alterations in signaling pathways that govern cell survival and apoptosis.

Laboratory Studies

In laboratory settings, ANPHA's stability and degradation over time significantly affect its biological activity. Initial exposure can yield substantial effects on cellular functions; however, prolonged exposure may lead to diminished activity due to degradation.

Ecotoxicological Studies

Research indicates that ANPHA poses potential risks to aquatic life. For instance, it has been classified as very toxic to aquatic organisms with long-lasting effects. The acute toxicity level for Daphnia magna was recorded at 0.535 mg/L .

Applications in Scientific Research

ANPHA has diverse applications across various fields:

- Chemistry : Used as a reagent in synthesizing nitroso compounds and azo dyes.

- Biology : Its free radical scavenging properties make it valuable for studying oxidative stress in neurodegenerative diseases.

- Medicine : Explored for therapeutic applications in conditions involving oxidative damage.

- Industrial Use : Employed as a polymerization inhibitor in UV-curable paints and coatings to prevent unwanted polymerization reactions .

Summary of Biological Activities

Safety Profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.